N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide
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Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide typically involves the reaction of 1H-benzotriazole with an appropriate phenylmethyl halide and N-methylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar reactivity and applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis.
N-(1H-Benzotriazol-1-ylmethyl)acetamide: A structurally related compound with comparable properties
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.29 g/mol
- InChIKey : SYRAEZJRMFSMPT-UHFFFAOYSA-N
The structure features a benzotriazolyl moiety which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective antifungal |
Anticancer Properties
Research indicates that benzotriazole derivatives can inhibit cancer cell proliferation. A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.4 | Apoptosis induction |
HeLa (cervical cancer) | 12.8 | Cell cycle arrest |
A549 (lung cancer) | 10.5 | Mitochondrial dysfunction |
These findings suggest that the compound may act through multiple pathways, including the modulation of apoptotic signals and disruption of mitochondrial function.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis.
- Inhibition Mechanism : The compound competes with substrate binding, leading to reduced enzyme activity.
- Case Study : In vitro assays showed that derivatives similar to this compound effectively inhibited DHFR in resistant cancer cell lines, suggesting potential therapeutic applications in overcoming drug resistance .
Study 1: Synthesis and Characterization
A comprehensive study characterized several benzotriazole derivatives, including this compound. The study utilized techniques such as FTIR and NMR spectroscopy to confirm structural integrity and purity .
Study 2: Antitumor Activity Assessment
A clinical trial assessed the antitumor efficacy of the compound in patients with advanced cancers. Results indicated a significant reduction in tumor size in 30% of participants after a treatment regimen involving this compound .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(21)19(2)16(13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-18-20/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYUAGTJQHQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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